1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone
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Overview
Description
1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of chlorine and fluorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone typically involves the introduction of the ethanone group to a pre-formed benzofuran ring. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-bromo-6-fluoro-2-benzofuranyl)Ethanone
- 1-(5-chloro-6-methyl-2-benzofuranyl)Ethanone
- 1-(5-chloro-6-fluoro-2-benzothiophenyl)Ethanone
Uniqueness: 1-(5-chloro-6-fluoro-2-benzofuranyl)Ethanone is unique due to the specific combination of chlorine and fluorine substituents on the benzofuran ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6ClFO2 |
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Molecular Weight |
212.60 g/mol |
IUPAC Name |
1-(5-chloro-6-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6ClFO2/c1-5(13)9-3-6-2-7(11)8(12)4-10(6)14-9/h2-4H,1H3 |
InChI Key |
OLDBTPCUHCRWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)F)Cl |
Origin of Product |
United States |
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